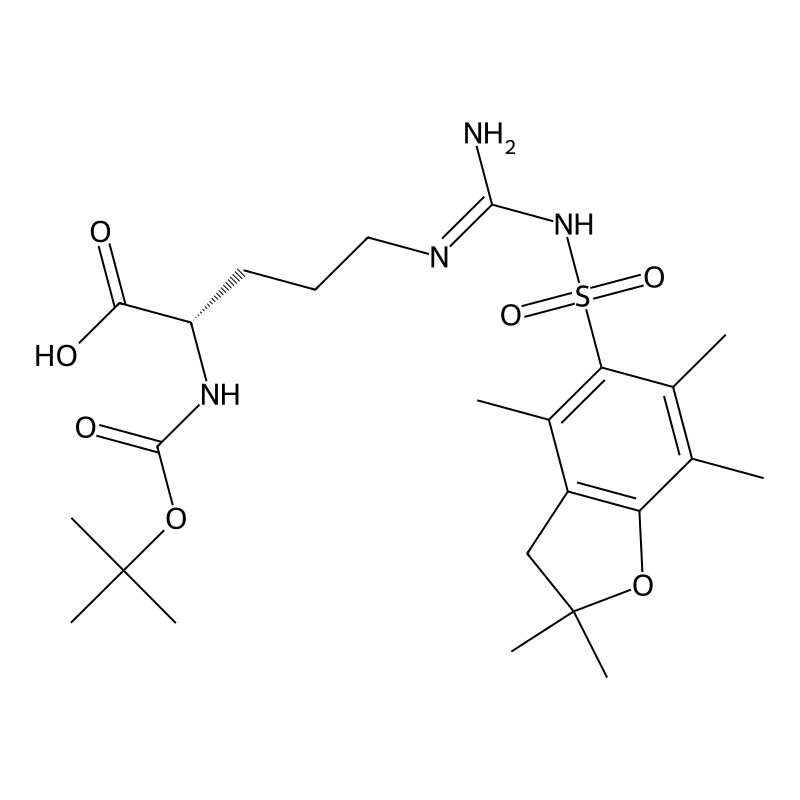

Boc-Arg(Pbf)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Boc-Arg(Pbf)-OH (CAS: 200124-22-7) is a specialized, orthogonally protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) and solution-phase bioconjugation. It features a tert-butyloxycarbonyl (Boc) group for α-amine protection and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group masking the highly basic guanidino side chain [1]. Unlike legacy arginine derivatives that require extremely harsh conditions for side-chain deprotection, the Pbf group is highly acid-labile and can be cleanly removed using standard trifluoroacetic acid (TFA) cocktails . This dual-acid-labile profile makes Boc-Arg(Pbf)-OH a critical procurement choice for hybrid Fmoc/Boc synthesis strategies, the production of tryptophan-rich sequences, and the solution-phase functionalization of nanomaterials where harsh deprotection environments would degrade the target molecule.

Research Fit

Substituting Boc-Arg(Pbf)-OH with legacy in-class alternatives fundamentally alters the required manufacturing infrastructure and safety protocols. Replacing it with Boc-Arg(Tos)-OH forces a facility to utilize anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage, necessitating specialized Teflon equipment and introducing severe chemical hazards [1]. Alternatively, using Boc-Arg(NO2)-OH requires hydrogenolysis or HF, which is often incompatible with sulfur-containing residues or reducible functional groups . Furthermore, substituting with Fmoc-Arg(Pbf)-OH at the N-terminus of a sequence introduces an unnecessary base-catalyzed deprotection step (piperidine) prior to cleavage, which can trigger late-stage degradation such as aspartimide formation. Consequently, Boc-Arg(Pbf)-OH is strictly non-interchangeable when a single, mild TFA-based global deprotection step is required for both the α-amine and the side chain.

Substitution Risk

HF-Free Deprotection

Historically, the incorporation of Boc-protected arginine required side-chain protection with a tosyl (Tos) group, which necessitates highly hazardous anhydrous HF or TFMSA for final cleavage [1]. Boc-Arg(Pbf)-OH replaces the Tos group with the highly acid-labile Pbf group. This structural modification allows for complete side-chain deprotection using standard 90-95% trifluoroacetic acid (TFA) at room temperature within 1-3 hours .

| Evidence Dimension | Cleavage Reagent Requirement |

| Target Compound Data | 90-95% TFA at room temperature (1-3 hours) |

| Comparator Or Baseline | Boc-Arg(Tos)-OH (Requires anhydrous HF or TFMSA at 0°C) |

| Quantified Difference | Shift from specialized HF handling to standard TFA protocols |

| Conditions | Final peptide cleavage and global deprotection |

Eliminating HF cleavage drastically reduces infrastructure costs, safety hazards, and specialized equipment requirements in peptide manufacturing.

Trp Alkylation Mitigation

During TFA cleavage, sulfonyl protecting groups generate reactive electrophiles that can alkylate sensitive residues like tryptophan. The Pbf group in Boc-Arg(Pbf)-OH generates less persistent electrophiles compared to the older Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. Comparative studies demonstrate that in Trp-containing sequences, Pbf protection yields significantly higher crude purity. For instance, a 3-hour TFA cleavage of a model peptide yielded 69% of the desired product using Arg(Pbf), compared to only 46% when using Arg(Pmc) .

| Evidence Dimension | Crude Peptide Yield (Trp-containing model) |

| Target Compound Data | 69% yield (Pbf protection) |

| Comparator Or Baseline | 46% yield (Pmc protection) |

| Quantified Difference | +23% absolute increase in crude yield |

| Conditions | 3-hour TFA cleavage and deprotection |

Higher crude purity directly reduces the burden on preparative HPLC, lowering solvent consumption and improving overall process yield for complex sequences.

Hybrid SPPS Process Optimization

In standard Fmoc-SPPS, placing Fmoc-Arg(Pbf)-OH at the N-terminus requires a final piperidine treatment to remove the Fmoc group, followed by TFA cleavage. Substituting the final residue with Boc-Arg(Pbf)-OH enables a hybrid synthesis strategy. Because both the N-terminal Boc group and the side-chain Pbf group are strictly acid-labile, they are cleaved simultaneously during the final TFA step [1]. This eliminates the final base deprotection cycle, preventing late-stage base-catalyzed side reactions such as aspartimide formation.

| Evidence Dimension | Number of final deprotection/cleavage steps |

| Target Compound Data | 1 step (TFA removes both Boc and Pbf) |

| Comparator Or Baseline | Fmoc-Arg(Pbf)-OH (2 steps: Piperidine then TFA) |

| Quantified Difference | Elimination of 1 complete synthesis cycle (base deprotection + washing) |

| Conditions | N-terminal residue addition in Fmoc-SPPS |

Reducing the number of process steps saves time, minimizes solvent waste, and protects the fully elongated peptide from base-induced degradation prior to cleavage.

Hybrid Fmoc/Boc N-Terminal Strategy

By utilizing Boc-Arg(Pbf)-OH as the final N-terminal building block in an otherwise Fmoc-based synthesis, manufacturers can perform a single-step global deprotection using TFA. This directly leverages the dual acid-lability of the Boc and Pbf groups (as detailed in Section 3), eliminating the final piperidine wash and preventing late-stage base-catalyzed degradation[1].

Lipid and Nanomaterial Functionalization

Boc-Arg(Pbf)-OH is highly effective for the surface functionalization of lipids, such as DSPE, to create targeted nanomotors or liposomes. Following the coupling reaction, both the Boc and Pbf groups can be cleanly removed in a single mild TFA step, yielding the free guanidino group without subjecting the fragile lipid backbone to the harsh HF conditions required by legacy Tosyl protection [2].

Trp-Rich Peptide Synthesis

In sequences prone to alkylation, substituting older sulfonyl-protected arginine derivatives with Boc-Arg(Pbf)-OH minimizes the generation of persistent electrophiles during cleavage. This directly translates to higher crude yields (e.g., +23% over Pmc) and reduces the necessity for extensive downstream HPLC purification .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types